molecular formula C17H18N2O2 B11713452 2-(3,4-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11713452
M. Wt: 282.34 g/mol
InChI Key: GWQMAAFAFCEWTA-WQRHYEAKSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, and an acetohydrazide moiety linked to a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(3,4-dimethylphenoxy)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction proceeds via the formation of a Schiff base, where the hydrazide group reacts with the aldehyde group to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: :

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O2/c1-13-8-9-16(10-14(13)2)21-12-17(20)19-18-11-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20)/b18-11-

InChI Key

GWQMAAFAFCEWTA-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C\C2=CC=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2)C

Origin of Product

United States

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